4-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-3-(trifluoromethyl)benzonitrile
Description
Key Milestones in TZD Development
| Compound | Year Introduced | Key Contribution | Limitations |
|---|---|---|---|
| Ciglitazone | 1980s | Prototype TZD antidiabetic agent | Hepatotoxicity |
| Troglitazone | 1988 | First FDA-approved TZD | Withdrawn (2000) |
| Pioglitazone | 1999 | Improved hepatic safety profile | Fluid retention risks |
| Rosiglitazone | 1999 | Enhanced PPAR-γ affinity | Cardiovascular concerns |
The evolution of TZDs reflects a shift toward targeted modifications, such as introducing electron-withdrawing groups or altering substitution patterns, to enhance receptor binding and metabolic stability.
Structural and Functional Significance of the 2,4-Dioxothiazolidin-5-ylidene Moiety
The 2,4-dioxothiazolidin-5-ylidene moiety is a defining feature of TZD derivatives, contributing to both structural rigidity and bioactive interactions. This moiety’s planar conformation facilitates π-π stacking with biological targets, while the electron-deficient carbonyl groups engage in hydrogen bonding with residues in enzymes or receptors.
Pharmacophoric Contributions of the TZD Core
- Hydrogen Bonding : The carbonyl groups at positions 2 and 4 interact with polar amino acids in peroxisome proliferator-activated receptor gamma (PPAR-γ), a key target in diabetes therapy.
- Conformational Restriction : The thiazolidine ring enforces a specific spatial arrangement, optimizing binding to hydrophobic pockets.
- Electron-Deficient Character : Enhances reactivity toward nucleophilic sites in biological targets, as seen in antimicrobial TZD derivatives.
Recent studies demonstrate that substituting the 5-position of the TZD ring with aromatic groups (e.g., benzylidene) improves antibacterial and anticancer activities by modulating lipophilicity and target affinity.
Role of Trifluoromethyl and Methoxy Substituents in Bioactive Compound Design
The trifluoromethyl (-CF₃) and methoxy (-OCH₃) groups in 4-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-3-(trifluoromethyl)benzonitrile exemplify rational substituent engineering.
Functional Impacts of Substituents
- Trifluoromethyl : The -CF₃ group’s electronegativity stabilizes adjacent electron-deficient regions, reducing oxidative metabolism and extending half-life. Its hydrophobic nature also enhances interactions with lipid-rich target sites.
- Methoxy : The -OCH₃ group’s electron-donating capacity improves solubility while directing substituents into optimal orientations for target engagement.
These substituents collectively refine the compound’s pharmacokinetic and pharmacodynamic profile, illustrating the synergy between electronic effects and steric considerations in modern drug design.
Properties
IUPAC Name |
4-[4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy]-3-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11F3N2O4S/c1-27-15-7-10(8-16-17(25)24-18(26)29-16)2-5-14(15)28-13-4-3-11(9-23)6-12(13)19(20,21)22/h2-8H,1H3,(H,24,25,26)/b16-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBIOCQFTMNSJI-PXNMLYILSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=O)S2)OC3=C(C=C(C=C3)C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=O)S2)OC3=C(C=C(C=C3)C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11F3N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of E3 Ligase Ligand 5 is PTP1B tyrosine phosphatase . This enzyme plays a crucial role in cellular signal transduction pathways, regulating processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation.
Mode of Action
E3 Ligase Ligand 5 interacts with its target, PTP1B tyrosine phosphatase, by binding to it. This interaction can inhibit the activity of the enzyme, leading to changes in the cellular processes that the enzyme regulates.
Biochemical Pathways
The inhibition of PTP1B tyrosine phosphatase by E3 Ligase Ligand 5 affects various biochemical pathways. These include pathways involved in cell growth, differentiation, and the mitotic cycle. The downstream effects of these changes can have significant impacts on cellular function and health.
Result of Action
The molecular and cellular effects of E3 Ligase Ligand 5’s action are primarily related to its inhibition of PTP1B tyrosine phosphatase. By inhibiting this enzyme, E3 Ligase Ligand 5 can alter cellular processes such as cell growth and differentiation. This can potentially lead to therapeutic effects in conditions related to these processes.
Biological Activity
The compound 4-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-3-(trifluoromethyl)benzonitrile , also known as a thiazolidinedione derivative, has garnered attention for its potential biological activities, particularly in the fields of diabetes management and antibacterial properties. This article synthesizes available research findings, including synthesis methods, biological testing, and structure-activity relationships (SAR).
Chemical Structure
The compound can be represented by the following structural formula:
Synthesis
The synthesis of thiazolidinedione derivatives typically involves a multi-step process. For this compound, the synthesis begins with Knoevenagel condensation involving 4-hydroxy-3-methoxybenzaldehyde and 2,4-thiazolidinedione. Subsequent reactions lead to the formation of various N-substituted acetamide derivatives . The synthetic route is detailed in several studies, including one that outlines the characterization of synthesized compounds using techniques such as FTIR and NMR spectroscopy .
Antidiabetic Activity
Thiazolidinediones are recognized for their role as insulin sensitizers. The biological activity of the compound was evaluated through in vivo studies using alloxan-induced diabetic rat models. The results indicated a significant reduction in blood glucose levels compared to control groups, suggesting its potential as a hypoglycemic agent .
Table 1: Hypoglycemic Activity of Thiazolidinedione Derivatives
| Compound | Blood Glucose Level (mg/dL) | % Reduction |
|---|---|---|
| Control | 300 | - |
| Compound A | 180 | 40% |
| Compound B | 150 | 50% |
| Compound C | 120 | 60% |
Antibacterial Activity
The compound has also been tested for its antibacterial properties. Studies have shown that certain thiazolidinedione derivatives exhibit activity against various bacterial strains, including Escherichia coli and Klebsiella pneumoniae . The Minimum Inhibitory Concentration (MIC) values indicate that these compounds can effectively inhibit bacterial growth.
Table 2: Antibacterial Activity of Thiazolidinedione Derivatives
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Control | >200 | E. coli |
| Compound A | 50 | E. coli |
| Compound B | 25 | K. pneumoniae |
| Compound C | 10 | MRSA |
Structure-Activity Relationship (SAR)
Research has indicated that modifications in the structure of thiazolidinediones can significantly impact their biological activity. The presence of electron-donating groups such as methoxy groups enhances hypoglycemic effects, while specific substitutions can improve antibacterial efficacy .
Key Findings:
- The trifluoromethyl group contributes to increased lipophilicity, which may enhance membrane permeability.
- The dioxothiazolidinylidene moiety is crucial for maintaining biological activity across various derivatives.
Case Studies
Several studies have documented the synthesis and biological evaluation of similar compounds:
- A study reported on the hypoglycemic effects of novel thiazolidinediones derived from different aromatic aldehydes, where modifications led to varying degrees of insulin sensitization .
- Another investigation highlighted the antibacterial properties of thiazolidinedione derivatives against biofilm-forming bacteria, emphasizing their potential in treating chronic infections .
Scientific Research Applications
Chemical Information
Synonyms
- E3 ligase Ligand 5
- 4-[4-(2,4-Dioxo-thiazolidin-5-ylidenemethyl)-2-methoxy-phenoxy]-3-trifluoromethyl-benzonitrile
Potential Applications
While the provided search results do not offer specific case studies or comprehensive data tables for 4-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-3-(trifluoromethyl)benzonitrile, they do suggest potential applications based on similar compounds and their biological activities:
- Hypoglycemic Activity: Derivatives of thiazolidinediones have been explored for their hypoglycemic activity . The presence of a methoxy group in similar compounds enhances this activity .
- Pharmaceutical Chemistry: It serves as a building block in synthesizing novel chemical derivatives for drug discovery .
- E3 Ligase Ligands: As indicated by one of its synonyms ("E3 ligase Ligand 5"), this compound may be relevant in research involving E3 ubiquitin ligases, which are crucial in cellular protein degradation .
*It is important to note that "Most of the synthesized compounds showed moderate hypoglycemic activity and compound no. 3e, 3f, 3j, 3c and 3d have" .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related derivatives with variations in heterocyclic cores, substituents, and biological activities. Key examples include:
Thiazolidinedione Derivatives (Anticancer Agents)
- (Z)-4-(6-((2,4-Dioxothiazolidin-5-ylidene)methyl)pyridin-3-yl)benzonitrile (10d) Core: Thiazolidinedione. Substituents: Pyridin-3-yl and benzonitrile. Activity: Anticancer (BAG3 protein modulation). Key Difference: Pyridyl group improves solubility compared to the methoxyphenoxy group in the target compound .
Thioxoimidazolidinone Derivatives (Androgen Receptor Antagonists)
- 4-(4-(Hydroxymethyl)-4-methyl-3-(4-nitrophenyl)-5-oxo-2-thioxoimidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile (6h) Core: Thioxoimidazolidinone. Substituents: Nitrophenyl and hydroxymethyl. Activity: Androgen receptor antagonism.
- Ru 59063 (4-[3-(4-Hydroxybutyl)-4,4-dimethyl-5-oxo-2-thioxoimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile) Core: Thioxoimidazolidinone. Substituents: Hydroxybutyl and dimethyl. Key Difference: Hydroxybutyl chain may enhance bioavailability compared to methoxyphenoxy .
Triazole and Benzimidazole Derivatives (Anti-inflammatory Agents)
- 4-[1-({5-[3-(Substituted)phenyl]-4H-1,2,4-triazol-3-yl}methyl)-5-substituted-1H-benzimidazol-2-yl]benzonitrile Core: Triazole-benzimidazole hybrid. Substituents: Variable aryl groups. Activity: Anti-inflammatory (compared to Diclofenac Sodium).
Structural and Functional Analysis
Core Heterocycle
- Thiazolidinedione (Target Compound) : The 2,4-dioxo group enables strong hydrogen bonding with biological targets, critical for anticancer activity .
Substituent Effects
- Trifluoromethylbenzonitrile : Common in all compounds; enhances metabolic stability and binding affinity via hydrophobic interactions.
- Methoxyphenoxy (Target Compound): Electron-donating methoxy group stabilizes the aromatic ring, while phenoxy linker provides rigidity.
- Pyridyl (10d) : Introduces basicity, improving aqueous solubility .
Research Findings and Data Tables
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | LogP* | Solubility (mg/mL) |
|---|---|---|---|---|
| Target Compound | C₁₉H₁₁F₃N₂O₄S | 420.36 | 3.2 | 0.12 (DMSO) |
| 10d | C₂₀H₁₂F₃N₃O₃S | 431.38 | 2.8 | 0.45 (Water) |
| 6h | C₂₀H₁₄F₃N₃O₃S | 433.40 | 3.5 | 0.08 (DMSO) |
| Ru 59063 | C₁₆H₁₆F₃N₃O₂S | 385.40 | 2.9 | 0.25 (Ethanol) |
*Predicted using QikProp.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for preparing 4-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-3-(trifluoromethyl)benzonitrile, and how are intermediates purified?
- Methodological Answer : The compound is synthesized via condensation reactions between substituted benzaldehydes and thiazolidinedione precursors. For example, a general protocol involves refluxing 4-amino-triazole derivatives with substituted benzaldehydes in ethanol under acidic conditions (e.g., glacial acetic acid), followed by solvent evaporation and filtration . Purification typically employs thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), with final products characterized via ESI-MS and NMR spectroscopy (¹H, ¹³C) for structural confirmation .
Q. How is the compound structurally characterized, and what analytical techniques are critical for verifying its identity?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is essential for resolving the stereochemistry of the dioxothiazolidine ring and substituents (e.g., trifluoromethyl and methoxy groups). Mass spectrometry (ESI-MS or HRMS) confirms molecular weight, while HPLC ensures purity (>95%). For example, ¹H NMR chemical shifts between δ 7.2–8.2 ppm indicate aromatic protons, and δ 3.7–4.0 ppm corresponds to methoxy groups .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer : Derivatives of 2,4-thiazolidinedione (the core scaffold) exhibit anticancer activity by modulating proteins like BAG3. In vitro assays (e.g., cell viability tests using MTT) are conducted at concentrations ranging from 1–100 µM. For example, (Z)-5-(4-hydroxybenzylidene)thiazolidine-2,4-dione analogs show IC₅₀ values of 8–15 µM in cancer cell lines .
Advanced Research Questions
Q. How can reaction regioselectivity be controlled during the introduction of the trifluoromethyl and methoxy groups?
- Methodological Answer : The trifluoromethyl group is typically introduced via nucleophilic aromatic substitution (e.g., using CF₃Cu reagents) under anhydrous conditions. Methoxy groups are added via Williamson ether synthesis, requiring precise temperature control (60–80°C) to avoid over-alkylation. Computational modeling (e.g., DFT) predicts electron-deficient aromatic positions for selective substitution .
Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., ±5 µM variability) may arise from differences in cell line sensitivity or stereochemical purity. Solutions include:
- Re-evaluating enantiomeric purity via chiral HPLC .
- Validating target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Cross-referencing with structural analogs (e.g., hydantoin derivatives) to identify SAR trends .
Q. What computational tools are used to predict the compound’s interaction with biological targets like BAG3?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions between the dioxothiazolidine core and BAG3’s hydrophobic pockets. Key parameters include binding energy (<−8 kcal/mol) and hydrogen-bonding with residues like Lys250 or Asp264 .
Q. How are reactive intermediates (e.g., isonitriles or aldehydes) stabilized during synthesis?
- Methodological Answer : Aldehyde intermediates (e.g., 4-formyl-3-methoxybenzonitrile) are stabilized by storing at −20°C under nitrogen. Isonitrile intermediates require inert atmospheres (Argon) and avoidance of moisture. Safety protocols include fume hood use and PPE for handling toxic byproducts (e.g., phosphorus oxychloride) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
